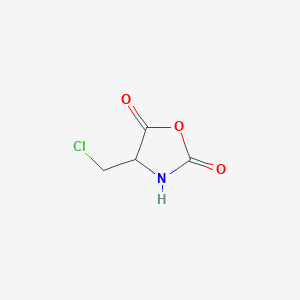

4-(Chloromethyl)-2,5-oxazolidinedione

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(chloromethyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQADUBZEIRDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)OC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617761 | |

| Record name | 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-41-7 | |

| Record name | 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification Within Oxazolidinedione Heterocycles

4-(Chloromethyl)-2,5-oxazolidinedione belongs to the family of oxazolidinedione heterocycles. The core of this molecule is the oxazolidine (B1195125) ring, a five-membered heterocycle containing both nitrogen and oxygen atoms. ontosight.airsc.org The "-dione" suffix indicates the presence of two carbonyl groups on this ring, specifically at the 2- and 5-positions. This arrangement of a carbonyl group adjacent to the ring nitrogen and another adjacent to the ring oxygen effectively makes the structure a cyclic anhydride (B1165640) of an N-carboxyamino acid.

The substituent at the 4-position is a chloromethyl group (-CH₂Cl), which distinguishes it from the parent oxazolidinedione structure and is a primary source of its synthetic utility.

Historical Context of Oxazolidinedione Chemistry Relevant to Derivatives

The history of oxazolidinone chemistry dates back to the late 19th and early 20th centuries. ontosight.aiwikipedia.org The parent compound, 2-oxazolidinone (B127357), was first reported in 1888 by German chemist Siegmund Gabriel. wikipedia.org However, the therapeutic potential and synthetic importance of the oxazolidinone scaffold were not fully realized until much later.

In the mid-20th century, the oxazolidinone derivative cycloserine was developed and identified as an antitubercular drug. rsc.org A significant resurgence of interest occurred in the late 1980s with the discovery of N-aryl-oxazolidinones as a new class of synthetic antibacterial agents. rsc.org This research culminated in the approval of Linezolid by the U.S. Food and Drug Administration (FDA) in 2000 for treating infections caused by resistant Gram-positive bacteria. rsc.orgtoku-e.com The success of these compounds spurred extensive research into the synthesis of diverse oxazolidinone derivatives, leveraging the core structure to create novel compounds with a wide range of biological activities. This historical development established oxazolidinones as a privileged scaffold in medicinal chemistry and highlighted the importance of intermediates like 4-(chloromethyl)-2,5-oxazolidinedione for creating new derivatives. nih.gov

Significance of the Chloromethyl and Cyclic Anhydride Moieties in Chemical Reactivity

Established Synthetic Pathways to the 2,5-Oxazolidinedione Core Structure

The 2,5-oxazolidinedione ring is more commonly known in chemical literature as an N-carboxyanhydride (NCA) or a Leuchs' anhydride. wikipedia.org These compounds are critical building blocks, particularly for the synthesis of polypeptides. The formation of this core structure from an α-amino acid, in this case, a precursor like 3-chloroalanine, can be achieved through several established pathways.

The most prevalent and historically significant method is the Fuchs-Farthing method , which involves the direct treatment of an amino acid with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as solid triphosgene (B27547) (bis(trichloromethyl) carbonate). tandfonline.commdpi.comgoogle.comgoogle.com This reaction cyclizes the amino acid by introducing a carbonyl group that links the nitrogen and the carboxylate, forming the five-membered dione (B5365651) ring and liberating hydrogen chloride (HCl) as a byproduct. tandfonline.comchemrxiv.org

The original Leuchs method involved the cyclization of N-alkoxycarbonyl amino acid chlorides under vacuum and heat. wikipedia.orgmdpi.com While foundational, this pathway is now largely of historical interest due to the harsh conditions that can lead to the decomposition of sensitive NCAs. wikipedia.orggoogle.com

In response to the significant hazards associated with phosgene, several phosgene-free synthetic routes have been developed. One notable approach utilizes n-propylphosphonic anhydride (T3P) to facilitate the reaction between an amino acid and carbon dioxide (CO₂), offering a milder and greener alternative. rsc.orgbohrium.com Another method involves the nitrosation of N-carbamoyl amino acids with gaseous reagents like nitrogen oxides (NOx) or nitrosyl chloride (NOCl) to yield the desired NCA. researchgate.net More recently, a photo-on-demand technique has been reported, which uses chloroform (B151607) as a phosgene precursor upon photo-irradiation, providing a method where the hazardous reagent is generated in situ. nih.gov

| Method | Key Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fuchs-Farthing | Amino Acid, Phosgene (or Triphosgene) | Anhydrous organic solvent (e.g., THF, Ethyl Acetate) | Widely applicable, high yields | Uses highly toxic phosgene; HCl byproduct can cause degradation tandfonline.comgoogle.com |

| Leuchs | N-alkoxycarbonyl amino acid chloride | Vacuum, 50-70 °C | Historical significance | Harsh conditions, potential for product decomposition wikipedia.org |

| T3P/CO₂ Method | Amino Acid, n-Propylphosphonic Anhydride (T3P), CO₂ | Acetonitrile (B52724), 40 °C | Phosgene-free, mild conditions, green chemistry approach rsc.org | Requires specialized phosphonic anhydride reagent |

| Nitrosation | N-carbamoyl amino acid, NOx or NOCl | Toluene | Phosgene-free, high purity products | Uses hazardous gaseous nitrosating agents researchgate.net |

Stereoselective Synthesis Approaches for this compound Enantiomers

The stereochemistry at the 4-position of the oxazolidinedione ring is dictated by the chirality of the starting amino acid precursor. For the synthesis of enantiomerically pure (S)- or (R)-4-(chloromethyl)-2,5-oxazolidinedione, the corresponding (S)- or (R)-3-chloroalanine would be used as the starting material.

The standard NCA formation reactions, particularly the Fuchs-Farthing method, are known to proceed with retention of configuration at the α-carbon. bohrium.comillinois.edu This means that starting with an enantiomerically pure amino acid directly yields the corresponding enantiopure NCA without significant racemization. The PubChem database lists the specific entry for (S)-4-(Chloromethyl)oxazolidine-2,5-dione, which is derived from the naturally available L-serine (after conversion), underscoring the importance of stereochemical control in its synthesis. nih.gov

While literature specifically detailing the stereoselective synthesis of this exact molecule is sparse, the principles are well-established within the broader field of NCA chemistry. The key to obtaining a specific enantiomer is the use of an optically pure starting material, as the cyclization step itself does not typically affect the stereocenter. Research on the synthesis of other optically active NCAs confirms that methods using phosphorus tribromide (PBr₃) on N-protected amino acids also proceed with no detectable epimerization, further supporting the principle of stereochemical retention during ring formation. illinois.edu

Challenges and Innovations in Scalable Synthesis of this compound

Transitioning the synthesis of NCAs like this compound from a laboratory bench to a larger scale presents several significant challenges. However, recent innovations have provided effective solutions to many of these issues.

Key Challenges:

Reagent Toxicity and Handling : The use of highly toxic and gaseous phosgene is a major barrier to safe, large-scale production. google.comrsc.org Triphosgene, a solid, is a safer alternative but still requires careful handling.

Moisture Sensitivity : NCAs are exceptionally reactive towards water, readily hydrolyzing back to the parent amino acid. wikipedia.orgchemrxiv.org This necessitates the use of strictly anhydrous solvents and inert atmospheres (e.g., glovebox or Schlenk line techniques), which complicates large-scale operations. chemrxiv.org

Byproduct-Induced Degradation : The generation of HCl during phosgenation can catalyze the decomposition or unwanted polymerization of the NCA product, reducing yield and purity. tandfonline.comchemrxiv.org The formation of chloride impurities is a persistent issue. google.com

Purification : Removing unreacted amino acid hydrochlorides and other byproducts often requires multiple, tedious recrystallizations, which can be inefficient and lead to product loss on a large scale. tandfonline.com

Thermal Instability : The target molecule can be sensitive to heat, and elevated reaction temperatures may lead to decomposition. wikipedia.org

Innovations for Scalable Synthesis:

In Situ Byproduct Removal : A significant advance has been the use of HCl scavengers . Epoxides, such as propylene (B89431) oxide, or terpenes like limonene (B3431351) can be added to the reaction mixture to neutralize HCl as it forms. chemrxiv.orgacs.orgtue.nl This innovation prevents acid-catalyzed side reactions and allows for synthesis under less stringent, moisture-tolerant conditions, even in an open flask. chemrxiv.org A patented process also describes conducting the reaction under reduced pressure to continuously remove the HCl gas from the reaction medium. google.com

Simplified Purification Protocols : To circumvent difficult recrystallizations, a scalable method using simple filtration through a pad of diatomaceous earth (Celite) has been developed. This technique effectively removes solid impurities and unreacted starting materials, providing highly pure NCAs on a scale exceeding 100 grams. tandfonline.comresearchgate.net

Ambient Temperature Processing : It has been demonstrated that the exothermic nature of the phosgenation reaction is often sufficient to drive it to completion without external heating. tandfonline.comresearchgate.net Running the synthesis at ambient temperature simplifies the process requirements for large reactors and enhances safety.

Safer Reagent Systems : The continued development of phosgene-free methods, such as those using T3P or in situ generation of reactive species, represents a major step forward in improving the safety and environmental profile of NCA synthesis for scalable applications. rsc.orgnih.gov

| Challenge | Innovation | Impact on Scalability |

|---|---|---|

| Toxicity of Phosgene | Use of Triphosgene; Phosgene-free reagents (T3P) | Improves operator safety and reduces environmental hazards. google.comrsc.org |

| Moisture Sensitivity | Moisture-tolerant synthesis using HCl scavengers (e.g., epoxides) | Eliminates the need for gloveboxes/Schlenk lines, simplifying reactor setup. chemrxiv.org |

| HCl Byproduct | HCl scavengers; Reaction under reduced pressure | Prevents product degradation, increases yield and purity. chemrxiv.orggoogle.com |

| Difficult Purification | Filtration through diatomaceous earth | Replaces inefficient recrystallizations with a simple, fast, and scalable filtration step. tandfonline.com |

| Need for Heating | Utilization of reaction exotherm for ambient temperature synthesis | Reduces energy consumption and simplifies process control. researchgate.net |

Reactive Anhydride Properties: Acylation Processes and Ring-Opening Mechanisms

The 2,5-oxazolidinedione ring is a type of N-carboxyanhydride (NCA), which is an activated derivative of an amino acid. This cyclic anhydride structure is characterized by significant ring strain and two electrophilic carbonyl carbons, making it highly susceptible to nucleophilic ring-opening. researchgate.net This reaction is a form of acylation, where the nucleophile adds to one of the carbonyl groups, leading to the cleavage of an acyl-oxygen bond and the opening of the five-membered ring.

Nucleophilic attack can occur at either the C2 or C5 carbonyl group. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions. For example, primary amines typically attack the C5 carbonyl, leading to the formation of an amide bond and the release of carbon dioxide. This process is fundamental to the ring-opening polymerization (ROP) of NCAs to form polypeptides. researchgate.netresearchgate.net

The general mechanism for amine-initiated ring-opening involves two main pathways:

Nucleophilic Amine Mechanism: The amine directly attacks a carbonyl carbon (typically C5), forming a tetrahedral intermediate. Subsequent ring-opening and decarboxylation yield an amino acid amide.

Activated Monomer Mechanism: A strong base can deprotonate the nitrogen of the NCA ring, creating a highly nucleophilic NCA anion that propagates the reaction. researchgate.net

The ring-opening can be initiated by a range of nucleophiles, including water, alcohols, and amines, leading to different products as detailed below.

| Nucleophile | Product after Ring-Opening and Decarboxylation |

| Water (Hydrolysis) | β-Chloroalanine |

| Alcohol (Alcoholysis) | β-Chloroalanine Ester |

| Amine (Aminolysis) | β-Chloroalanine Amide |

This reactivity highlights the role of this compound as a latent β-chloroalanine equivalent, which can be unmasked under specific nucleophilic conditions. The competition between substitution at the chloromethyl group and ring-opening of the anhydride is a critical consideration in its synthetic applications.

Intramolecular Interactions and Five-Membered Ring Formation Pathways

The stability and reactivity of the this compound ring are influenced by internal stereoelectronic effects. The five-membered heterocyclic ring structure is relatively planar, which can lead to specific orbital interactions that affect bond strengths and reactivity. For instance, electron delocalization from the nitrogen lone pair into the antibonding orbitals of adjacent C–O bonds (an anomeric effect) can influence the stability of the ring and its susceptibility to cleavage. nih.gov

One of the common synthetic pathways to form the oxazolidinone ring involves the reaction of an epoxide with an isocyanate. nih.gov For instance, computational studies on similar systems have shown that the reaction between an epoxide and chlorosulfonyl isocyanate can proceed via an asynchronous concerted mechanism to form the five-membered ring. nih.gov This pathway involves the simultaneous formation of new C-O and N-C bonds, leading directly to the heterocyclic core. The formation of the 2,5-dione structure, an N-carboxyanhydride, is typically achieved by treating an α-amino acid with phosgene or its equivalents, resulting in an intramolecular cyclization that forms the anhydride ring.

Controlled Reactivity and Stability Profiles in Diverse Chemical Environments

The dual reactivity of this compound necessitates careful control of reaction conditions to achieve selective transformations. The choice of solvent, temperature, and nucleophile determines whether the reaction occurs at the chloromethyl side chain or the anhydride ring.

Solvent Choice: As previously noted, polar aprotic solvents like DMF and acetonitrile favor SN2 reactions at the chloromethyl group by enhancing the reactivity of anionic nucleophiles. orientjchem.org In contrast, protic solvents like water or alcohols can act as nucleophiles themselves, promoting the hydrolysis or alcoholysis of the anhydride ring.

Temperature: Higher temperatures can provide the necessary activation energy for both substitution and ring-opening reactions. For instance, reflux conditions are often used to drive nucleophilic substitution with weaker nucleophiles like potassium phthalimide (B116566) to completion. orientjchem.org

Nucleophile Strength: Strong, hard nucleophiles may favor attack at the hard carbonyl centers of the anhydride, leading to ring-opening. Softer, less hindered nucleophiles may preferentially attack the softer electrophilic carbon of the chloromethyl group.

The stability of the compound is limited, particularly in the presence of moisture. Like other N-carboxyanhydrides, it is sensitive to water, which can initiate hydrolysis and ring-opening, ultimately leading to the formation of β-chloroalanine and carbon dioxide. acs.org Therefore, it must be handled and stored under anhydrous conditions to maintain its structural integrity. Its stability in non-nucleophilic, aprotic solvents at low temperatures is generally higher.

Reaction Kinetics and Thermodynamic Considerations in Transformation Studies

While specific kinetic and thermodynamic parameters for this compound are not extensively documented, its reactivity can be understood through established principles for its constituent functional groups.

Reaction Kinetics:

Nucleophilic Substitution (SN2): The attack on the chloromethyl group is a bimolecular process. The reaction rate is sensitive to steric hindrance around the electrophilic carbon and the nucleophilicity of the attacking species. msu.edu Kinetic studies on similar systems, such as the reaction of 1-chloromethylnaphthalene with anilines, confirm a second-order rate law and show a dependence on solvent polarity and temperature. ias.ac.in The rate of reaction would be expected to follow the general trend: Rate = k[Substrate][Nucleophile].

Ring-Opening Polymerization (ROP): The kinetics of NCA ring-opening are complex and can follow different models depending on the initiator and conditions. Kinetic studies of NCA polymerization often reveal a first-order dependence on the monomer concentration, which is consistent with a living polymerization process. researchgate.net However, side reactions can lead to deviations from this ideal behavior. acs.org

Thermodynamic Considerations:

Ring-Opening: The ring-opening of the 2,5-oxazolidinedione moiety is a thermodynamically favorable process. The high reactivity of the N-carboxyanhydride ring is driven by the release of significant ring strain upon cleavage. This inherent thermodynamic driving force makes the ring susceptible to opening even by weak nucleophiles. Alternative synthetic routes to oxazolidinones sometimes require strategies to overcome thermodynamic limitations, highlighting the inherent instability of the ring system. researchgate.net

Computational modeling, such as density functional theory (DFT), has been used to investigate the reaction mechanisms and thermodynamics of oxazolidinone formation and reactivity, providing insights into transition state energies and reaction pathways. nih.govmdpi.com

Advanced Applications of 4 Chloromethyl 2,5 Oxazolidinedione in Specialized Chemical Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Preparation

The inherent reactivity of 4-(Chloromethyl)-2,5-oxazolidinedione makes it a valuable building block in multi-step synthetic pathways aimed at producing complex chemical entities, particularly within the pharmaceutical and materials science sectors.

One of the most notable applications of this compound is its role as a documented intermediate in the laboratory-scale preparation of Cycloserine. google.comscbt.com Cycloserine is an antibiotic used in the treatment of tuberculosis. nih.gov The synthesis pathway leverages the this compound scaffold, which undergoes a series of chemical transformations to yield the final 4-amino-1,2-oxazolidin-3-one structure of Cycloserine. This application underscores the compound's importance in facilitating access to biologically active molecules. A deuterated version, this compound-d3, is also used as an intermediate in the preparation of labelled Cycloserine for research purposes.

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. sigmaaldrich.com The this compound molecule serves as an excellent starting point for generating libraries of diverse heterocyclic compounds for drug discovery and material science. The reactive chloromethyl group acts as a synthetic handle that can be modified through various chemical reactions to introduce a wide range of functional groups.

This strategy allows for the systematic alteration of the molecule's side chain, leading to the creation of a library of analogues with varied physicochemical properties and biological activities. For instance, research has shown that related 4-(chloromethyl)-2-oxazolidinone structures can be used to efficiently synthesize analogues of homophenylalaninol. acs.org This approach of modifying a core structure is fundamental to structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in pharmaceutical development. academicjournals.org

Functionalization Strategies through Selective Chemical Transformations

The chemical versatility of this compound is primarily derived from the electrophilic nature of the carbon atom in the chloromethyl group. This allows for a variety of functionalization strategies, most notably through nucleophilic substitution reactions. evitachem.com In these reactions, the chlorine atom, being a good leaving group, is displaced by a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

Under certain conditions, the oxazolidinedione ring itself can undergo ring-opening reactions, yielding linear derivatives that can be used in further synthetic steps. nih.govevitachem.com This dual reactivity of both the side chain and the ring system provides chemists with multiple pathways to elaborate the molecule into more complex structures.

The table below summarizes common nucleophilic substitution reactions for functionalizing the chloromethyl group.

| Nucleophile | Reagent Example | Resulting Functional Group |

| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |

| Phthalimide (B116566) | Potassium Phthalimide | Phthalimidomethyl |

| Thiol | Sodium Thiophenoxide (NaSPh) | Phenylthiomethyl (-CH₂SPh) |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | Aminomethyl (-CH₂NRR') |

| Iodide | Sodium Iodide (NaI) | Iodomethyl (-CH₂I) |

| Phosphine | Triphenylphosphine (PPh₃) | Phosphonium salt (-CH₂P⁺Ph₃) |

Contributions to Polymer Chemistry Research: Macromolecular Architecture and Material Modification

While direct polymerization of this compound is not widely documented, the oxazolidinone heterocycle is a recognized and valuable component in the field of polymer chemistry. oup.com Related oxazolidinone-containing monomers are utilized in the synthesis of polymers with tailored properties for various applications. google.comacs.org

Research in macromolecular science has demonstrated the polymerization of vinyl-substituted oxazolidinones, such as 5-Methyl-3-vinyl-2-oxazolidinone, to produce homopolymers and copolymers that can act as kinetic hydrate (B1144303) inhibitors in the energy sector. acs.org Furthermore, N-acryloyl imides derived from oxazolidinones have been used in free-radical polymerization to create highly isotactic polymers, where the stereochemistry is precisely controlled. cmu.edu The synthesis of linear poly(oxazolidin-2-one)s from diepoxides and diisocyanates is another area of active research, highlighting the versatility of the oxazolidinone ring in forming polymer backbones. acs.org

The principle of material modification can also be achieved by grafting oxazolidinone moieties onto existing polymer chains. For example, polymers containing phenolic hydroxyl groups have been chemically modified to anchor 2-oxazolidinone (B127357) rings, thereby altering the material's properties and capacity for complex formation. oup.com The reactive chloromethyl group present in this compound offers a potential route for such modifications, allowing it to be covalently attached to other polymers containing nucleophilic sites. derpharmachemica.com

Applications in Analytical Chemistry as Derivatization Reagents

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis by methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). psu.edu This modification can enhance detectability, improve chromatographic separation, or increase volatility. psu.edu

Although the use of this compound as a standard derivatization reagent is not extensively reported, its chemical structure suggests significant potential for such applications. The highly reactive chloromethyl group can serve as a tag by reacting with nucleophilic functional groups (e.g., amines, thiols, or hydroxyls) present in analyte molecules. academicjournals.org This reaction would form a stable, covalent bond, attaching the oxazolidinedione moiety to the target molecule.

This "tagging" could be advantageous in several ways:

Enhanced UV/Visible Detection: For analytes lacking a chromophore, the oxazolidinedione ring could impart UV absorbance, making detection by standard HPLC-UV detectors possible.

Improved Chromatographic Behavior: The derivatization can change the polarity and size of an analyte, which can improve its retention and separation on a chromatographic column.

Chiral Analysis: If a chiral version of the reagent is used, it can react with a racemic analyte to form diastereomers, which can then be separated and quantified using standard, non-chiral chromatography columns.

The development of reagents with heterocyclic cores for derivatization is an active area of research, confirming the viability of this approach. academicjournals.org

Stereochemical Control and Derivatization in 4 Chloromethyl 2,5 Oxazolidinedione Chemistry

Enantiomeric Forms and Their Isolation (R)- and (S)-Stereoisomers

The existence of (R)- and (S)-enantiomers of 4-(chloromethyl)-2,5-oxazolidinedione is due to the chiral carbon atom at the 4-position of the oxazolidinedione ring. While specific methods for the resolution of the enantiomers of this compound are not extensively detailed in the available literature, the synthesis and isolation of enantiomerically pure forms of the closely related 4-(chloromethyl)oxazolidin-2-ones have been successfully achieved.

A notable method for the stereoselective synthesis of these related compounds involves the intramolecular cyclization of chiral aziridine-2-methanols. bioorg.org For instance, enantiomerically pure N-(α-methylbenzyl)-4(R)-(chloromethyl)oxazolidin-2-ones can be synthesized from the corresponding (S)-aziridine-2-methanols through a cyclization reaction with phosgene (B1210022). Subsequent cleavage of the α-methylbenzyl group, which acts as a chiral auxiliary, yields the free enantiomerically pure 4(R)-(chloromethyl)oxazolidin-2-one. A similar strategy starting from the corresponding (R)-aziridine-2-methanol would yield the (S)-enantiomer. bioorg.org This approach highlights a viable strategy for obtaining the individual stereoisomers of related chloromethyl-substituted oxazolidinones.

The separation of enantiomers of various oxazolidinone analogs has also been explored using chromatographic techniques. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, have proven effective for the resolution of racemic mixtures of different oxazolidinone derivatives.

Table 1: Synthetic Approach to Enantiomerically Pure 4-(Chloromethyl)oxazolidin-2-ones

| Starting Material | Reagent | Product |

| (S)-Aziridine-2-methanol derivative | Phosgene | N-protected-(R)-4-(chloromethyl)oxazolidin-2-one |

| N-protected-(R)-4-(chloromethyl)oxazolidin-2-one | Deprotection | (R)-4-(Chloromethyl)oxazolidin-2-one |

| (R)-Aziridine-2-methanol derivative | Phosgene | N-protected-(S)-4-(chloromethyl)oxazolidin-2-one |

| N-protected-(S)-4-(chloromethyl)oxazolidin-2-one | Deprotection | (S)-4-(Chloromethyl)oxazolidin-2-one |

This table illustrates a synthetic strategy for a closely related compound, 4-(chloromethyl)oxazolidin-2-one, as a model for obtaining enantiomerically pure chloromethyl-substituted oxazolidinones.

Asymmetric Transformations and Chiral Auxiliary Applications

Oxazolidinones are a well-established class of chiral auxiliaries, famously pioneered by David A. Evans. wikipedia.org These auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and often recovered. wikipedia.org The steric hindrance provided by substituents on the oxazolidinone ring effectively shields one face of the reactive center, leading to high levels of stereoselectivity in a variety of transformations, including aldol additions, alkylations, and Diels-Alder reactions. wikipedia.org

While the use of this compound itself as a chiral auxiliary is not prominently documented, the application of other chiral oxazolidinones in asymmetric synthesis is extensive. For example, N-acyloxazolidinones are widely used to generate chiral enolates for stereoselective alkylation and aldol reactions. The resulting products, which possess new stereocenters, can then be obtained in high enantiomeric purity after cleavage of the oxazolidinone auxiliary.

The closely related (R)-5-(chloromethyl)oxazolidin-2-one has been utilized as a chiral building block in the synthesis of the pharmaceutical agent Carvedilol. niscpr.res.in This demonstrates the value of enantiomerically pure chloromethyl-substituted oxazolidinones in constructing complex chiral molecules. The chloromethyl group in these compounds serves as a versatile handle for further chemical modifications.

Table 2: Examples of Asymmetric Transformations Using Oxazolidinone Chiral Auxiliaries

| Reaction Type | Substrate | Reagent/Conditions | Product Stereochemistry |

| Aldol Addition | N-Propionyloxazolidinone | Aldehyde, Lewis Acid | Syn-aldol product |

| Alkylation | N-Acyloxazolidinone enolate | Alkyl halide | Stereoselective C-C bond formation |

| Diels-Alder | N-Acryloyloxazolidinone | Diene, Lewis Acid | Diastereoselective cycloaddition |

This table provides general examples of how oxazolidinone auxiliaries are used in asymmetric synthesis. Specific applications of this compound in this context are not widely reported.

Diastereoselective Reactions and Product Stereochemical Determination

Diastereoselective reactions involving chiral oxazolidinones are fundamental to their utility in asymmetric synthesis. When a chiral oxazolidinone auxiliary is attached to a prochiral substrate, subsequent reactions can lead to the formation of diastereomers in unequal amounts. The stereochemical course of these reactions is often dictated by the steric and electronic properties of the oxazolidinone auxiliary.

For instance, in the aldol reaction of an N-acyloxazolidinone, the geometry of the enolate (E or Z) and the nature of the Lewis acid can influence the formation of either syn or anti diastereomeric products. The bulky substituents on the oxazolidinone ring typically direct the incoming electrophile to the less hindered face of the enolate, resulting in high diastereoselectivity.

The determination of the stereochemistry of the products of these reactions is crucial and is typically accomplished using a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments, can provide valuable information about the relative configuration of stereocenters. X-ray crystallography offers an unambiguous method for determining the absolute and relative stereochemistry of crystalline products. Chiral chromatography can be used to separate diastereomers and enantiomers, and the elution order can sometimes be correlated with the absolute configuration.

Table 3: Methods for Stereochemical Determination of Oxazolidinone Derivatives

| Technique | Information Provided |

| NMR Spectroscopy (J-coupling, NOE) | Relative stereochemistry of adjacent stereocenters. |

| X-ray Crystallography | Absolute and relative stereochemistry of crystalline compounds. |

| Chiral HPLC/GC | Separation of enantiomers and diastereomers; can be used to determine enantiomeric excess (ee) and diastereomeric ratio (dr). |

| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration by comparing with known compounds. |

Theoretical and Computational Studies on 4 Chloromethyl 2,5 Oxazolidinedione

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Detailed quantum chemical investigations into the molecular structure and electronic properties of 4-(Chloromethyl)-2,5-oxazolidinedione are limited in publicly available scientific literature. While computational studies have been performed on the broader class of oxazolidinones, specific analyses of this particular compound are not extensively documented.

Generally, such investigations would employ methods like Density Functional Theory (DFT) to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional representation of the molecule's most stable conformation.

Electronic property analysis would typically involve the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Further analysis would include the generation of an electrostatic potential map, which illustrates the charge distribution within the molecule and indicates regions susceptible to electrophilic or nucleophilic attack. Mulliken and Natural Bond Orbital (NBO) charge analyses would quantify the atomic charges, providing deeper insight into the electronic structure.

Table 1: Hypothetical Quantum Chemical Data for this compound

| Parameter | Hypothetical Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Computational Elucidation of Reaction Mechanisms and Transition States

Specific computational studies elucidating the reaction mechanisms and transition states involving this compound are not prominently featured in the existing body of scientific research.

In principle, computational methods could be used to explore various potential reaction pathways for this molecule. For instance, the nucleophilic substitution of the chlorine atom is a probable reaction. Quantum chemical calculations could model the approach of a nucleophile to the chloromethyl group, mapping the potential energy surface of the reaction.

A key aspect of such studies would be the identification and characterization of transition states. These are high-energy, transient molecular structures that exist at the peak of the energy barrier between reactants and products. By calculating the geometry and energy of the transition state, researchers can determine the activation energy of the reaction, which is a critical factor in understanding reaction kinetics. The vibrational frequency analysis of the transition state would be expected to show one imaginary frequency, confirming it as a true saddle point on the potential energy surface.

Prediction of Spectroscopic Signatures and Conformational Analysis

While experimental spectroscopic data for this compound exists, detailed computational predictions of its spectroscopic signatures are not widely published.

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. Using methods such as DFT, it is possible to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These calculated frequencies can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be predicted computationally. These predictions are valuable for confirming the molecular structure and for assigning signals in experimental NMR spectra.

Conformational analysis of this compound could also be performed using computational methods. This would involve identifying all possible low-energy conformations (rotamers) of the molecule by rotating around its single bonds. The relative energies of these conformers would be calculated to determine their populations at a given temperature, providing insight into the molecule's flexibility and preferred shapes.

Emerging Research Directions and Future Perspectives for 4 Chloromethyl 2,5 Oxazolidinedione

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is a cornerstone of modern chemical synthesis, aiming to improve reaction efficiency, reduce waste, and control product formation with high precision. For a reactive intermediate like 4-(Chloromethyl)-2,5-oxazolidinedione, the exploration of novel catalysts holds the key to unlocking new synthetic pathways and improving existing ones.

Future research is likely to focus on several key areas of catalysis:

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable and often less toxic alternative to traditional metal-based catalysts. Research into organocatalysts for reactions involving this compound could lead to milder reaction conditions and improved enantioselectivity, which is crucial for the synthesis of chiral drugs.

Biocatalysis: Enzymes and whole-cell systems are increasingly being used in chemical synthesis due to their high specificity and ability to operate under environmentally benign conditions. The application of biocatalysts, such as engineered enzymes, could enable highly selective transformations of this compound, minimizing the formation of byproducts. For instance, halohydrin dehalogenases have been engineered for the synthesis of chiral aryloxazolidinones, suggesting a potential avenue for the biocatalytic production of derivatives of this compound. researchgate.net

Ionic Liquids as Catalysts and Media: Ionic liquids, with their unique properties as non-volatile solvents and potential catalysts, offer a promising environment for reactions involving reactive intermediates. mdpi.comnih.gov Research into their application could lead to enhanced reaction rates and easier product separation. Chiral ionic liquids based on the 2-oxazolidinone (B127357) structure have been synthesized, indicating the potential for developing task-specific ionic liquids for reactions involving this compound. figshare.com

| Catalytic System | Potential Advantages for this compound Chemistry | Representative Research Focus |

|---|---|---|

| Organocatalysts | Metal-free, lower toxicity, high stereoselectivity. | Development of chiral amines or phosphoric acids for asymmetric transformations. |

| Biocatalysts | High specificity, mild reaction conditions, environmentally friendly. | Engineered enzymes (e.g., dehalogenases) for enantioselective synthesis of derivatives. researchgate.net |

| Ionic Liquids | Dual role as solvent and catalyst, enhanced reaction rates, ease of recycling. | Design of task-specific ionic liquids for improved yield and selectivity. mdpi.comfigshare.com |

Green Chemistry Principles in this compound Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. The synthesis and application of this compound present numerous opportunities for the integration of these principles.

Future research in this area will likely target:

Atom Economy and Waste Minimization: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal of green chemistry. This involves designing reactions with high atom economy and minimizing the use of protecting groups and auxiliary substances.

Use of Greener Solvents: The search for and implementation of environmentally benign solvents is a critical aspect of greening chemical processes. Research into the use of water, supercritical fluids, or bio-derived solvents for the synthesis and reactions of this compound could significantly reduce the environmental footprint.

Life Cycle Assessment (LCA): A comprehensive evaluation of the environmental impact of a chemical's entire life cycle, from raw material extraction to disposal, is essential for true sustainability. mdpi.comcetjournal.itmdpi.comresearchgate.net Conducting an LCA for the production and use of this compound would identify hotspots for environmental impact and guide the development of more sustainable practices.

| Green Chemistry Principle | Application to this compound | Potential Impact |

|---|---|---|

| Prevention | Designing syntheses that minimize waste generation. | Reduced environmental pollution and disposal costs. |

| Atom Economy | Maximizing the incorporation of starting materials into the product. | Increased efficiency and reduced raw material consumption. |

| Safer Solvents and Auxiliaries | Utilizing water, bio-solvents, or solvent-free conditions. | Reduced volatile organic compound (VOC) emissions and worker exposure to hazardous substances. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Lower energy consumption and associated greenhouse gas emissions. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for synthesis. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Catalysis | Employing catalytic rather than stoichiometric reagents. | Increased reaction efficiency and reduced waste. |

Exploration of Unconventional Synthetic Applications and Material Science Innovations

Beyond its role as a pharmaceutical intermediate, the unique chemical structure of this compound, with its reactive chloromethyl group and heterocyclic ring, makes it a candidate for novel applications in synthesis and material science.

Prospective research directions include:

Monomer for Polymer Synthesis: The bifunctional nature of this compound suggests its potential as a monomer for the synthesis of novel polymers. Ring-opening polymerization of the oxazolidinedione ring could lead to the formation of polyamides or polyesters with pendant chloromethyl groups, which could be further functionalized to create materials with tailored properties. researchgate.netmdpi.com

Precursor for Functional Materials: The reactive chloromethyl group can serve as a handle for grafting the oxazolidinedione moiety onto surfaces or into polymer backbones, leading to the development of functional materials. These materials could find applications in areas such as specialty coatings, adhesives, or as supports for catalysts.

Development of Biodegradable Polymers: The oxazolidinedione ring is a feature in some biodegradable polymers. nih.govnanochemres.orgnih.govmdpi.commdpi.com Investigating the incorporation of this compound into polymer structures could lead to the development of new biodegradable materials with tunable degradation rates and mechanical properties.

| Application Area | Potential Role of this compound | Desired Properties of Resulting Material |

|---|---|---|

| Polymer Synthesis | As a monomer in ring-opening or condensation polymerization. | Functional polymers with reactive side chains, potentially biodegradable. |

| Functional Materials | As a building block for surface modification or polymer grafting. | Materials with tailored surface properties, catalytic activity, or biocompatibility. |

| Biodegradable Materials | As a component to introduce hydrolyzable linkages into polymer chains. | Environmentally friendly plastics with controlled degradation profiles. nih.govnanochemres.orgnih.govmdpi.commdpi.com |

Q & A

Q. What are the primary synthetic routes for preparing 4-(Chloromethyl)-2,5-oxazolidinedione?

The compound is commonly synthesized via nucleophilic substitution or cyclization reactions. A key application is its role as an intermediate in cycloserine production, an antibiotic targeting peptidoglycan synthesis in bacterial cell walls . For example, the chloromethyl group may react with amines or hydroxyl groups under controlled conditions to form cycloserine precursors. Reaction optimization typically involves adjusting solvents (e.g., DMF or acetic acid) and catalysts (e.g., sodium acetate) to enhance yield, as seen in analogous oxazolidinedione syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : The H and C NMR spectra identify the oxazolidinedione ring (δ ~4.5–5.5 ppm for ring protons) and chloromethyl group (δ ~3.8–4.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 163.0075 (CHClNO) and fragments related to Cl loss.

- IR : Stretching vibrations for C=O (1770–1820 cm) and C-Cl (550–750 cm) are diagnostic .

Deuterated analogs (e.g., this compound-d) can aid in resolving spectral overlaps .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in this compound?

The chloromethyl group undergoes nucleophilic substitution (S2) or elimination reactions, depending on conditions. In cycloserine synthesis, the Cl atom is displaced by an amine nucleophile, forming a β-lactam ring. Computational studies (DFT or MD simulations) can model transition states and activation energies, revealing steric and electronic influences of the oxazolidinedione ring on reaction pathways. Solvent polarity and temperature are critical for controlling selectivity .

Q. How can reaction conditions be optimized to minimize side products during derivatization?

- Temperature : Lower temperatures (0–25°C) favor S2 mechanisms, reducing elimination byproducts.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nucleophilicity in biphasic systems.

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity while stabilizing intermediates.

Side products like dehydrohalogenation derivatives (e.g., vinyl oxazolidinediones) can be monitored via HPLC or GC-MS .

Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

Discrepancies may arise from impurities or polymorphic forms. Strategies include:

- Repetitive Recrystallization : Use solvent mixtures (DMF/ethanol) to isolate pure crystals.

- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions or decomposition events.

- Cross-Validation : Compare data with deuterated or isotopically labeled analogs to rule out solvent-of-crystallization effects .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing reaction yield variations across studies?

- Design of Experiments (DoE) : Multi-factorial ANOVA identifies significant variables (e.g., temperature, catalyst loading).

- Error Analysis : Calculate confidence intervals for yields using triplicate experiments and report standard deviations.

- Multivariate Regression : Correlate reaction parameters (solvent polarity, pH) with outcomes to build predictive models .

Q. How can computational tools predict the stability of this compound under varying storage conditions?

Molecular dynamics (MD) simulations assess degradation pathways (e.g., hydrolysis of the oxazolidinedione ring). QSPR models relate molecular descriptors (e.g., LogP, H-bond donors) to shelf-life. Experimental validation via accelerated stability studies (40°C/75% RH) is essential .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of chlorinated vapors.

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

While specific toxicity data for this compound is limited, structurally related chloromethyl compounds are known irritants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。